1-propylpyrrolidine hydrochloride
Description
Properties
CAS No. |
1360626-95-4 |
|---|---|
Molecular Formula |
C7H16ClN |
Molecular Weight |
149.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Pyrrolidine Derivatives Followed by Hydrochlorination
Another approach involves the hydrogenation of a pyrrolidine precursor followed by treatment with hydrochloric acid. For example, methylpyrrolidine-3-carboxylate can be reduced using hydrogen gas in the presence of palladium on carbon (Pd/C) and subsequently treated with HCl to form the hydrochloride salt . Although this method is described for a structurally related compound, it provides a framework for adapting similar conditions to 1-propylpyrrolidine synthesis.
Key steps include:
-
Reduction : The precursor (e.g., a nitrile or imine) is hydrogenated under mild conditions (50°C, 5 hours) to yield the free amine.
-
Acidification : The amine is dissolved in methanol and treated with concentrated HCl, resulting in quantitative formation of the hydrochloride salt . This method achieves a 94% yield for analogous compounds, suggesting its potential efficacy for 1-propylpyrrolidine hydrochloride .
Comparative Analysis of Synthetic Methods
The table below summarizes the advantages and limitations of each method:
*Reported for analogous compounds.
Chemical Reactions Analysis
Types of Reactions: 1-Propylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to pyrrolidine or other derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of 1-propylpyrrolidine.
Reduction: Pyrrolidine or other reduced derivatives.
Substitution: Halogenated pyrrolidine derivatives.
Scientific Research Applications
1-Propylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-propylpyrrolidine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.
Comparison with Similar Compounds
Structural and Functional Analogues
Diaminoquinazoline Derivatives (UNC0638, UNC0642)
- Structural Features: 1-Propylpyrrolidine hydrochloride serves as the position-7 substituent on the diaminoquinazoline scaffold. Paired with a 1-isopropyl-4-piperidylamine group at position-4 (e.g., UNC0638, UNC0642).
- Biological Activity :
- Exhibits 17–24× higher activity against P. falciparum compared to Babesia divergens due to synergistic effects of the 1-propylpyrrolidine and isopropyl-piperidylamine groups .
- In contrast, replacing the 1-propylpyrrolidine with a dimethylpropylamine (UNC0224) abolishes activity, highlighting its critical role .
1-Methyl-1-Propylpyrrolidinium Chloride
- Structural Features :
- Contains methyl and propyl groups on the pyrrolidinium ring.
- Physical Properties: Forms an ionic liquid with minor C–H⋯Cl hydrogen bonding but lacks classical hydrogen bonds, affecting crystallinity .
- Applications :
1-(2-Chloroethyl)pyrrolidine Hydrochloride
- Structural Features :
- Substituted with a chloroethyl group on the pyrrolidine nitrogen.
- Contrast :
1-Isopropyl-Pyrrolidin-3-ylamine Dihydrochloride
- Structural Features :
- Branched isopropyl group on nitrogen and an amine at position-3 .
- Biological Implications :
Comparative Data Table
Key Research Findings
Position-Specific Substituent Effects: In diaminoquinazolines, position-7 lysine-mimetic groups (e.g., 1-propylpyrrolidine) are essential for anti-P. falciparum activity when combined with position-4 substituents like isopropyl-piperidylamine . Substitution at position-4 with cyclohexylmethyl-4-piperidylamine (UNC0631) enhances B. divergens activity but reduces P. falciparum efficacy compared to isopropyl-piperidylamine .
Impact of Branching :
- Linear propyl chains (1-propylpyrrolidine) optimize steric compatibility with HMT active sites, whereas branched isopropyl groups reduce binding due to steric clashes .
Salt Form and Solubility :
- Hydrochloride salts (e.g., this compound) improve aqueous solubility, critical for in vitro assays, while dihydrochloride forms (e.g., 1-isopropyl-pyrrolidin-3-ylamine) may alter biodistribution .
Q & A
Q. How should accidental spills of this compound be contained and decontaminated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
